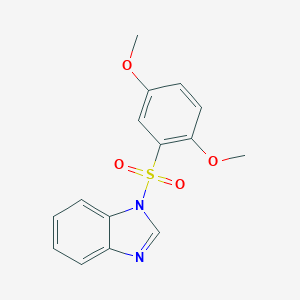![molecular formula C18H20N2O3S B344921 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole CAS No. 398996-79-7](/img/structure/B344921.png)
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole, also known as K777, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. K777 has been shown to inhibit the activity of several enzymes, including acetyl-CoA carboxylase, fatty acid synthase, and diacylglycerol acyltransferase, which are involved in lipid metabolism.
作用机制
The mechanism of action of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole involves the inhibition of several enzymes involved in lipid metabolism, including acetyl-CoA carboxylase, fatty acid synthase, and diacylglycerol acyltransferase. By inhibiting these enzymes, this compound reduces the synthesis and storage of fatty acids and triglycerides, which are essential for the growth and proliferation of cancer cells and the replication of viruses. This compound also activates AMP-activated protein kinase, which is involved in regulating cellular energy metabolism and has been shown to have anti-tumor and anti-viral activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of lipid synthesis and storage, the activation of AMP-activated protein kinase, and the reduction of inflammation. This compound has also been shown to improve insulin sensitivity and reduce liver fat accumulation in animal models of obesity and type 2 diabetes. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, induce cell cycle arrest and apoptosis, and reduce tumor growth in animal models.
实验室实验的优点和局限性
One advantage of using 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole in lab experiments is its specificity for lipid metabolism enzymes, which allows for the selective inhibition of these enzymes without affecting other cellular processes. This compound is also relatively easy to synthesize and has been shown to have good stability under physiological conditions. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has relatively low potency compared to other lipid metabolism inhibitors, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole research, including the development of more potent analogs with improved solubility and bioavailability, the investigation of this compound's potential as an anti-cancer and anti-viral agent in clinical trials, and the exploration of this compound's potential in metabolic disorders such as obesity and type 2 diabetes. Additionally, the identification of new targets for this compound inhibition and the elucidation of this compound's mechanism of action may lead to the development of new therapeutic strategies for a variety of diseases.
合成方法
The synthesis of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole involves several steps, starting from commercially available starting materials. The first step involves the preparation of 5-isopropyl-2-methoxy-4-methylphenylsulfonyl chloride, which is then reacted with 1H-benzo[d]imidazole in the presence of a base to yield this compound. The overall yield of the synthesis is around 20%, and the purity of the final product can be improved through recrystallization.
科学研究应用
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole has been shown to have potential therapeutic applications in several areas, including cancer, metabolic disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and pancreatic cancer cells. This compound has also been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce liver fat accumulation in animal models of obesity and type 2 diabetes.
属性
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12(2)14-10-18(17(23-4)9-13(14)3)24(21,22)20-11-19-15-7-5-6-8-16(15)20/h5-12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPBIIVGANGUIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(methylethyl)amine](/img/structure/B344838.png)

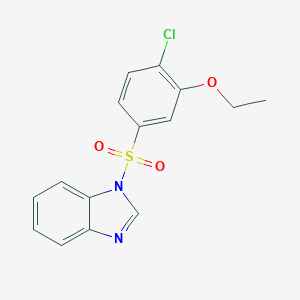
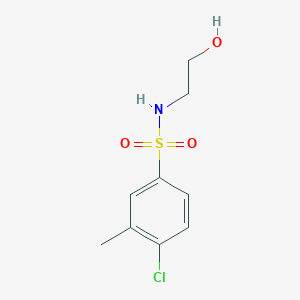
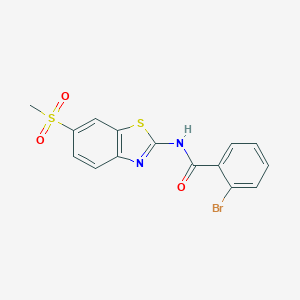
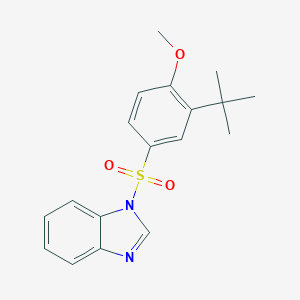
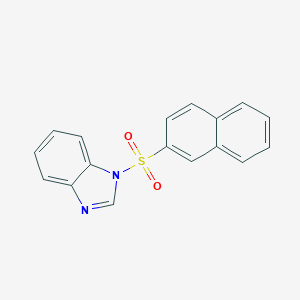

![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344878.png)
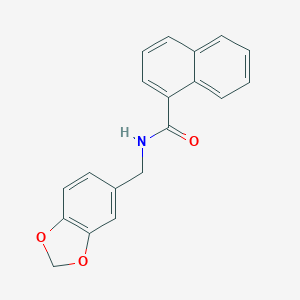
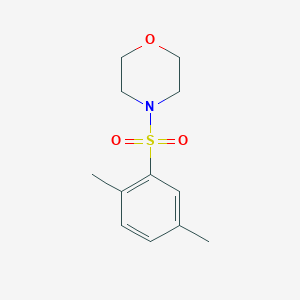
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344882.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344886.png)
